molecular formula C7H5NOS B161870 2-(3-Formylthiophen-2-yl)acetonitrile CAS No. 135737-17-6

2-(3-Formylthiophen-2-yl)acetonitrile

Cat. No.: B161870
CAS No.: 135737-17-6
M. Wt: 151.19 g/mol
InChI Key: CQUPHSGNOXRCJQ-UHFFFAOYSA-N
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Description

2-(3-Formylthiophen-2-yl)acetonitrile is a heterocyclic organic compound featuring a thiophene ring substituted with a formyl group at the 3-position and an acetonitrile moiety at the 2-position. This structure confers unique electronic and reactive properties, making it valuable in synthetic chemistry for constructing pharmacophores or functional materials. The formyl group enhances electrophilicity, while the nitrile group offers versatility in nucleophilic addition or cyclization reactions.

Properties

CAS No.

135737-17-6

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

2-(3-formylthiophen-2-yl)acetonitrile

InChI

InChI=1S/C7H5NOS/c8-3-1-7-6(5-9)2-4-10-7/h2,4-5H,1H2

InChI Key

CQUPHSGNOXRCJQ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1C=O)CC#N

Canonical SMILES

C1=CSC(=C1C=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the thiophene ring or the nitrile-bearing side chain. Key examples include:

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications
2-(2,4-Dichlorophenyl)acetonitrile C₈H₅Cl₂N Dichlorophenyl, nitrile COX-2 inhibition; agrochemical intermediates
2-(5-Methoxyphenyl-triazolylthio)acetonitrile C₁₁H₁₁N₃OS Methoxyphenyl, triazole-thio, nitrile Antimicrobial activity; HPLC-analyzed purity
(3-Fluoro-5-methoxyphenyl)acetonitrile C₉H₈FNO Fluoro, methoxy, nitrile High toxicity (Category III hazard)
2-{4-[(Thiophen-3-ylmethyl)amino]phenoxy}acetonitrile C₁₃H₁₂N₂OS Thiophen-methylamino, nitrile Structural diversity for drug design


Key Differences :

  • Electrophilicity : The formyl group in 2-(3-Formylthiophen-2-yl)acetonitrile increases reactivity compared to halogenated (e.g., dichloro/fluoro) or methoxy-substituted analogs, which prioritize steric and electronic effects for target binding .
Physicochemical and Spectral Properties
  • Thermal Stability : Triazole-thio derivatives (e.g., 2-(5-methoxyphenyl-triazolylthio)acetonitrile) exhibit lower thermal stability due to sulfur-containing groups, contrasting with the robust aromaticity of thiophene-based nitriles .
  • Spectroscopic Signatures :
    • IR : The nitrile stretch (~2240 cm⁻¹) is consistent across analogs, but formyl C=O (~1710 cm⁻¹) in this compound distinguishes it from carbonyl-free derivatives .
    • NMR : Thiophene protons resonate at δ 7.2–7.5 ppm, whereas dichlorophenyl analogs show upfield shifts (δ 6.8–7.1 ppm) due to electron-withdrawing effects .
Computational and Reactivity Insights
  • DFT Studies: Methyl 2-(4-methyl-2-oxochromenyl)acetonitrile derivatives (analogs) reveal non-planar geometries and localized HOMO-LUMO orbitals on the chromene ring, suggesting charge transfer limitations compared to thiophene-based systems .
  • Reactivity: The formyl group in this compound facilitates nucleophilic attacks at the carbonyl carbon, a feature absent in non-carbonyl analogs like (3-fluoro-5-methoxyphenyl)acetonitrile .

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